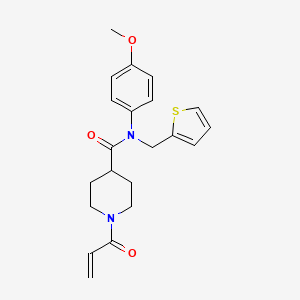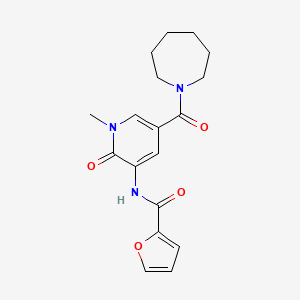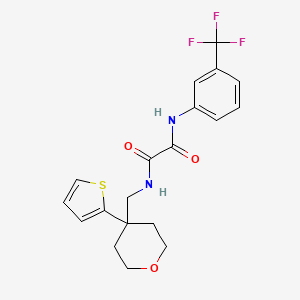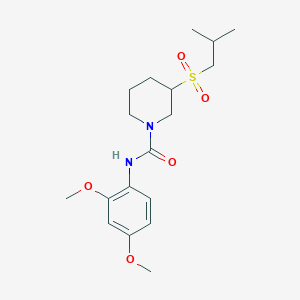![molecular formula C18H13F3N2 B2844561 N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine CAS No. 478068-07-4](/img/structure/B2844561.png)
N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
A facile way to introduce CF3 groups on a large variety of secondary amines has been developed, avoiding expensive and hazardous reagents . This method could potentially be used in the synthesis of “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine”.
Molecular Structure Analysis
The molecular formula of “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” is CHFNO . The average mass is 341.327 Da and the monoisotopic mass is 341.102753 Da .
Chemical Reactions Analysis
Trifluoromethyl groups are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This suggests that “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” could be used in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- Intramolecular Oxidative N-N Bond Formation : A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling direct metal-free oxidative N-N bond formation. This process is significant for constructing biologically important structures with high efficiency and yields (Zisheng Zheng et al., 2014).
- Synthesis of Biphenyl-4-sulfonamides : Development of a water-promoted, palladium-catalyzed, microwave-assisted method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides. This acid-free approach offers good substrate scope, excellent functional group compatibility, and superior yields compared to existing methods (H. Zhiyou et al., 2015).
Material Science
- Polyimide Synthesis : A study on the synthesis and characterization of high transparent polyimides containing pyridine and biphenyl units, exploring their thermal, mechanical, crystal, and optical properties. The research aims to understand the structure-property relationships of high-performance polymers containing these units (Y. Guan et al., 2015).
Coordination Chemistry
- Metallo-Supramolecular Self-Assembled Polygons : Investigation into how subtle differences in ligand constitution and conformation affect the assembly of metallo-supramolecular polygons. The study provides insights into the kinetics of the assembly process and the equilibrium products formed with different terminal pyridine N atoms (Boris Brusilowskij et al., 2011).
- Supramolecular Hetero-Bimetallacycles for Anticancer Potency : The creation of tetracationic hetero-bimetallacycles from an N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand and their potential as anticancer agents. This research highlights the use of coordination chemistry in designing novel therapeutic agents (A. Mishra et al., 2014).
Safety And Hazards
Orientations Futures
The fluorescent molecule N,N-bis(3’,5’–bis(trifluoromethyl)-[1,1’–biphenyl]-4–yl)perylen-3-amine (TFPA) was designed and synthesized by introducing the strong electron-withdrawing trifluoromethyl group and the strong electron-donating diphenylamino group, with perylene as the core . This suggests that “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” could potentially be used in the development of new fluorescent molecules and light-emitting diode (LED) devices .
Propriétés
IUPAC Name |
N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSRZLLFUQPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2844481.png)


![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2844496.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)

